molecular formula C17H14FNO2S B2705280 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane CAS No. 691858-25-0

4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane

Cat. No.: B2705280
CAS No.: 691858-25-0
M. Wt: 315.36
InChI Key: BVQOBLHITLCPGB-XDJHFCHBSA-N
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Description

4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane is a chemical compound with the molecular formula C17H14FNO2S and a molecular weight of 315.36 g/mol . This compound is characterized by the presence of a fluorobenzoyl group, an oxime group, and a thiochromane ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane typically involves the following steps:

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane can be compared with other similar compounds, such as:

    4-{[(4-Chlorobenzoyl)oxy]imino}-6-methylthiochromane: This compound has a similar structure but contains a chlorine atom instead of a fluorine atom. The presence of chlorine may affect its chemical reactivity and biological activity.

    4-{[(4-Bromobenzoyl)oxy]imino}-6-methylthiochromane: This compound contains a bromine atom instead of a fluorine atom. Bromine’s larger size and different electronegativity may influence the compound’s properties.

    4-{[(4-Methylbenzoyl)oxy]imino}-6-methylthiochromane: This compound has a methyl group instead of a fluorine atom.

Properties

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c1-11-2-7-16-14(10-11)15(8-9-22-16)19-21-17(20)12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQOBLHITLCPGB-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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